C-176 - 314054-00-7

C-176

Catalog Number: EVT-262350
CAS Number: 314054-00-7
Molecular Formula: C11H7IN2O4
Molecular Weight: 358.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

C-176 (C-176) is a small molecule identified as a potent and selective inhibitor of Stimulator of Interferon Genes (STING) [, , , , , , , , , , , ]. STING is a crucial protein in the innate immune system that plays a vital role in detecting and responding to the presence of cytosolic DNA, often arising from pathogens or damaged cells [, ]. Upon activation, STING triggers a cascade of signaling events that ultimately lead to the production of type I interferons and other pro-inflammatory cytokines [, ]. These molecules are essential for mounting an effective immune response against infections and cellular damage.

C-176 has emerged as a valuable research tool for investigating the role of STING in various biological processes and disease models. Its ability to specifically inhibit STING activity allows scientists to study the downstream effects of STING activation and its contribution to various pathological conditions [, , ].

Mechanism of Action

C-176 acts as a direct inhibitor of STING [, , ]. It is believed to block the activation of STING by interfering with its ability to bind to cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a second messenger molecule that triggers STING activation []. By preventing STING from interacting with cGAMP, C-176 effectively suppresses the downstream signaling events leading to interferon production and the inflammatory response.

Applications

Cancer Research

  • Tumorigenesis: C-176 has been shown to restrain tumorigenesis of breast tumors by interfering with the activation of PD-L1, a protein that suppresses the anti-tumor immune response [].
  • Radiotherapy enhancement: C-176 was found to enhance the antitumor efficacy of radiotherapy in hepatocellular carcinoma by increasing radiation-induced DNA damage and improving the tumor immune microenvironment [].
  • Carbon ion irradiation: C-176 studies revealed that carbon ion irradiation exerts antitumor activity by inducing cGAS-STING activation and immune response in prostate cancer-bearing mice [].

Inflammatory Diseases

  • Atherosclerosis: Research indicates that STING plays a critical role in the development of atherosclerosis. C-176 has been shown to attenuate atherogenesis in apolipoprotein E-deficient mice, suggesting its potential as a therapeutic target for atherosclerosis [, ].
  • Non-alcoholic steatohepatitis (NASH): Licorice extract, which inhibits the cGAS-STING pathway, has been investigated for its protective effects against NASH. Combining licorice extract with C-176 showed similar therapeutic benefits as individual treatments [].
  • Apical periodontitis: Studies have shown that C-176 can alleviate bone resorption in apical periodontitis by modulating the local immune response, suggesting its potential for immunotherapy in this condition [].
  • Traumatic brain injury: C-176 has been found to reduce neuroinflammation-mediated damage following traumatic brain injury in mice, highlighting its potential as a therapeutic agent for trauma-induced inflammation and neuroprotection [].

Neuropathic Pain

  • Spared nerve injury: Research suggests that C-176 can attenuate spared nerve injury-induced neuropathic pain by blocking the STING/NF-κB/IL-6 mediated inflammation in microglia [].
  • Cancer-induced bone pain: Studies using C-176 have shown it can effectively relieve cancer-induced bone pain and pain-related anxiety by promoting the polarization of M2 microglia and inhibiting M1 microglia in the medial prefrontal cortex [].
  • Inflammation-induced pain: C-176 has been found to reduce inflammation-induced pain by blocking the cGAS-STING pathway in microglia, suggesting a potential therapeutic strategy for inflammatory pain management [].

Ischemic Stroke

  • Microglial polarization: Studies demonstrate that C-176 can improve neurological outcomes after ischemic stroke by modulating microglial polarization. It has been shown to reduce ischemia/reperfusion-induced brain infarction, edema, neuronal injury, and improve neurological performance and cognitive function [].

Epstein-Barr Virus (EBV)

  • Lymphomagenesis: C-176 has been shown to suppress EBV-induced B cell transformation and lymphomagenesis, suggesting its potential as a therapeutic agent for EBV-associated lymphoproliferative disease [].

C-176 is a small molecule inhibitor of Stimulator of Interferon Genes (STING) [, , , , , , , , , , ], a protein involved in the innate immune response.

    2'3'-cyclic GMP-AMP (2'3'-cGAMP)

    Compound Description: 2'3'-cGAMP is a cyclic dinucleotide that acts as a direct agonist of STING []. It is produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, leading to the activation of the STING pathway and subsequent induction of type I interferons [, ].

    Relevance: 2'3'-cGAMP directly activates STING, while C-176 inhibits STING activity. They have opposing effects on the STING pathway. 2'3'-cGAMP is a valuable tool for studying the STING pathway and serves as a positive control in experiments investigating STING inhibitors like C-176 [, ].

    Relevance: While initially considered a potential anti-tumor agent due to its ability to induce type I interferon production in mice, DMXAA's lack of activity on human STING makes it an unsuitable model for clinical translation. In contrast, C-176 specifically targets STING and exhibits activity in both murine and human systems, making it a more promising candidate for therapeutic development [].

    Lipopolysaccharide (LPS)

    Compound Description: LPS is a component of the outer membrane of Gram-negative bacteria and acts as a potent immunostimulant [, , , , ]. It activates Toll-like receptor 4 (TLR4) on immune cells like macrophages, leading to the production of pro-inflammatory cytokines and chemokines [, , , , ].

    Relevance: LPS is often used to induce inflammation in experimental models to study the role of the innate immune response. While not directly interacting with STING, LPS-induced inflammation can be modulated by C-176 via its inhibitory effects on STING, highlighting the interplay between STING and other inflammatory pathways [, , , , ].

    Receptor activator of nuclear factor kappa-Β ligand (RANKL)

    Compound Description: RANKL is a cytokine that plays a crucial role in osteoclast differentiation and bone resorption [, ]. It binds to its receptor RANK on osteoclast precursors, promoting their differentiation into mature osteoclasts [, ].

    Relevance: In the context of apical periodontitis, STING activation was found to increase RANKL expression and promote bone resorption []. Treatment with C-176 reduced RANKL expression and alleviated bone loss, suggesting that STING inhibition could be a potential therapeutic strategy for managing inflammatory bone diseases [, ].

    Sclerostin (SOST)

    Compound Description: Sclerostin is a protein primarily secreted by osteocytes that acts as a negative regulator of bone formation []. It inhibits the Wnt signaling pathway, which is essential for osteoblast differentiation and bone formation [].

    Relevance: Radiation-induced bone microenvironment disruption was associated with elevated STING expression and increased sclerostin levels []. Administration of C-176 mitigated the increase in sclerostin, indicating that STING inhibition might help preserve bone health in the context of radiotherapy by modulating sclerostin production [].

    Tumor necrosis factor alpha (TNF-α)

    Compound Description: TNF-α is a pro-inflammatory cytokine that plays a critical role in the inflammatory response [, , ]. It is produced by various immune cells, including macrophages, in response to injury or infection and contributes to the pathogenesis of inflammatory diseases [, , ].

    Relevance: STING activation, either by cGAMP or mtDNA, was shown to increase TNF-α expression in macrophages [, ]. Treatment with C-176 attenuated the STING-mediated increase in TNF-α levels, highlighting the potential of STING inhibition in managing inflammatory conditions characterized by elevated TNF-α production [, , ].

    Interferon beta (IFN-β)

    Compound Description: IFN-β is a type I interferon that exhibits antiviral and immunomodulatory activities [, ]. It is produced by various cell types in response to viral infection or immune stimulation and contributes to the host defense against viral infections [, ].

    Relevance: Activation of the STING pathway leads to the induction of type I interferons, including IFN-β [, ]. C-176, by inhibiting STING, can suppress IFN-β production, which might be relevant in therapeutic settings where excessive interferon signaling is detrimental, such as in some autoimmune diseases [, ].

    Interferon gamma (IFN-γ)

    Compound Description: IFN-γ is a cytokine with potent immunomodulatory effects, primarily produced by activated T cells and natural killer (NK) cells []. It plays a crucial role in both innate and adaptive immunity, enhancing the cytotoxic activity of immune cells and promoting the expression of pro-inflammatory mediators [].

    Relevance: Carbon ion irradiation (CIR) was found to enhance the antitumor efficacy by increasing the infiltration of CD8+ T cells and their production of IFN-γ in the tumor microenvironment []. While C-176 inhibits STING, the study showed that blocking STING with C-176 impaired the antitumor effects of CIR, suggesting a complex interplay between STING activation and the adaptive immune response mediated by IFN-γ producing CD8+ T cells [].

    Mitochondrial DNA (mtDNA)

    Compound Description: mtDNA is a circular DNA molecule located within mitochondria, organelles responsible for cellular energy production [, , ]. Under stress conditions, such as ischemia-reperfusion injury, mtDNA can be released into the cytoplasm, where it acts as a danger signal and activates the cGAS-STING pathway [, , ].

    Relevance: The release of mtDNA into the cytoplasm, triggered by various stimuli like ischemic stroke, can activate STING, leading to downstream inflammatory responses [, , ]. C-176, by inhibiting STING, can prevent the activation of this pathway by mtDNA, thus reducing inflammation and mitigating tissue damage in these contexts [, , ].

    Formononetin

    Compound Description: Formononetin is a naturally occurring isoflavone found in plants like red clover and Astragalus membranaceus []. It has shown anti-cancer effects in various cancer models, including breast cancer [].

    Relevance: While not directly interacting with STING, formononetin was found to suppress breast tumor growth by inhibiting the STING-NF-κB pathway and interfering with the expression of programmed death-ligand 1 (PD-L1) []. The study showed that combining formononetin with the STING inhibitor C-176 further enhanced the anti-tumor effects, suggesting a potential synergistic effect between these compounds [].

    Properties

    CAS Number

    314054-00-7

    Product Name

    N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

    IUPAC Name

    N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

    Molecular Formula

    C11H7IN2O4

    Molecular Weight

    358.09 g/mol

    InChI

    InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)

    InChI Key

    JBIKQXOZLBLMKI-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I

    Solubility

    Soluble in DMSO

    Synonyms

    STING inhibitor C-176; C-176, C176; C 176

    Canonical SMILES

    C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.